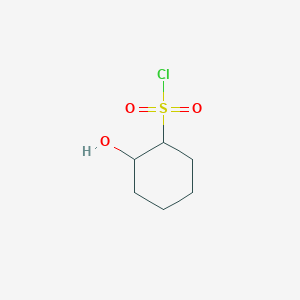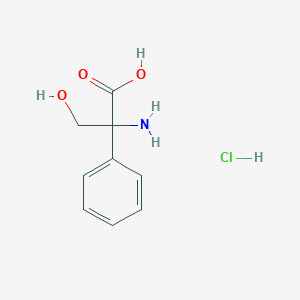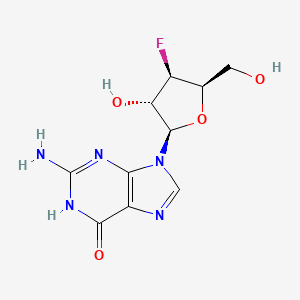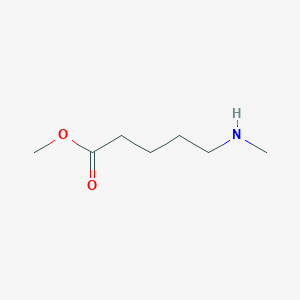
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine family, which consists of fused heterocyclic compounds containing nitrogen atoms. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as amines and ketones, under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the naphthyridine ring system. Cyclization can be achieved using high-temperature conditions or specific catalysts.
Functional Group Modifications: Subsequent functional group modifications, such as chlorination, fluorination, and esterification, are performed to introduce the desired substituents on the naphthyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other molecular targets within biological systems. The exact pathways and molecular targets involved would require further research and experimentation to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate: This compound is structurally similar but contains a cyano group instead of a methyl group.
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate: This compound has a different substituent on the phenyl ring.
Uniqueness: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-2,3-dihydro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3/c1-3-22-15(21)9-6-19(8-4-5-8)14-10(12(9)20)7(2)11(17)13(16)18-14/h8-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJJKRZZUJIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=NC(=C(C(=C2C1=O)C)F)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3226196.png)
![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3226208.png)
![(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide](/img/structure/B3226219.png)





![3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester](/img/structure/B3226260.png)



![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)

